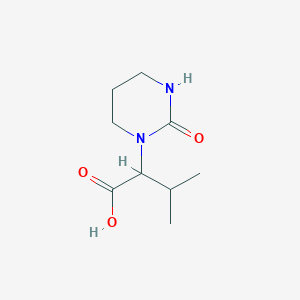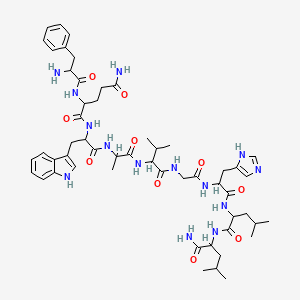
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is a synthetic peptide that targets gastrin-releasing peptide receptors (GRPRs). These receptors are part of the bombesin family and are overexpressed in various cancers, including prostate, breast, pancreas, and lung cancers . This peptide has gained significant attention for its potential in cancer diagnosis and therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (Leu-NH2) to the resin, followed by the stepwise addition of the remaining amino acids (Leu, His, Gly, Val, Ala, Trp, Gln, and D-Phe) using coupling reagents like HBTU or DIC and activators like HOBt .
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Kynurenine from tryptophan.
Reduction: Thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 has several scientific research applications:
Cancer Diagnosis and Therapy: It is used as a radiolabeled peptide for positron emission tomography (PET) imaging to target GRPRs in cancer cells.
Pharmacokinetics Studies: The peptide’s pharmacokinetics and biodistribution are studied to optimize its use in cancer therapy.
Receptor Binding Studies: It is used to study the binding affinity and specificity of GRPRs.
作用機序
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 exerts its effects by binding to GRPRs, which are overexpressed in certain cancer cells. Upon binding, it can be radiolabeled with isotopes like Gallium-68 for PET imaging. This allows for the visualization of GRPR-expressing tumors. The peptide’s binding to GRPRs can also inhibit the receptor’s activity, potentially reducing cancer cell proliferation .
類似化合物との比較
Similar Compounds
Bombesin: A natural peptide with a similar sequence that also targets GRPRs.
RM1: A statine-based GRPR antagonist with a similar sequence but different pharmacokinetics.
Uniqueness
H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Leu-NH2 is unique due to its high binding affinity and specificity for GRPRs. It also demonstrates superior pharmacokinetics compared to other GRPR-targeting peptides, making it a promising candidate for cancer diagnosis and therapy .
特性
分子式 |
C53H76N14O10 |
|---|---|
分子量 |
1069.3 g/mol |
IUPAC名 |
N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(2-amino-3-phenylpropanoyl)amino]pentanediamide |
InChI |
InChI=1S/C53H76N14O10/c1-28(2)19-39(46(56)70)64-51(75)40(20-29(3)4)65-52(76)42(23-34-25-57-27-60-34)62-44(69)26-59-53(77)45(30(5)6)67-47(71)31(7)61-50(74)41(22-33-24-58-37-16-12-11-15-35(33)37)66-49(73)38(17-18-43(55)68)63-48(72)36(54)21-32-13-9-8-10-14-32/h8-16,24-25,27-31,36,38-42,45,58H,17-23,26,54H2,1-7H3,(H2,55,68)(H2,56,70)(H,57,60)(H,59,77)(H,61,74)(H,62,69)(H,63,72)(H,64,75)(H,65,76)(H,66,73)(H,67,71) |
InChIキー |
HLAREJIMNCKKSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)
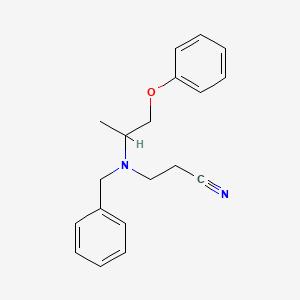
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
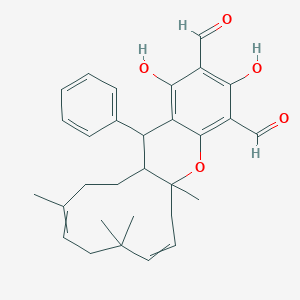
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

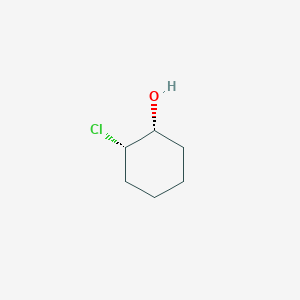
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
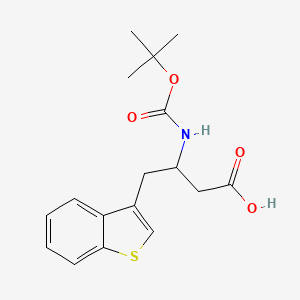
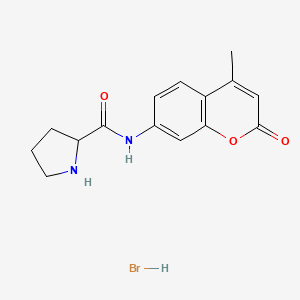
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
